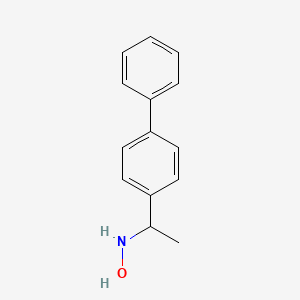![molecular formula C12H3F17O4 B14151292 4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid CAS No. 152682-85-4](/img/structure/B14151292.png)
4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid is a chemical compound known for its unique properties due to the presence of a perfluorinated alkyl chain. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their stability and resistance to degradation. These properties make them useful in various industrial applications, but also raise environmental and health concerns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid typically involves the reaction of heptadecafluorooctanol with maleic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The scalability of the reaction is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions often require anhydrous conditions and controlled temperatures.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product. Conditions vary widely based on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a wide range of products, depending on the substituents introduced.
Scientific Research Applications
4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its interactions with biological systems, particularly its potential effects on cellular processes and metabolism.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its stability and resistance to degradation could be advantageous.
Industry: It is used in the production of non-stick coatings, fire-fighting foams, and water-repellent coatings
Mechanism of Action
The mechanism of action of 4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid involves its interaction with various molecular targets and pathways. The perfluorinated alkyl chain allows it to interact with lipid membranes and proteins, potentially disrupting normal cellular functions. Its stability and resistance to degradation mean that it can persist in biological systems, leading to long-term effects.
Comparison with Similar Compounds
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorononanoic acid (PFNA)
Uniqueness
4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid is unique due to its specific structure, which combines a perfluorinated alkyl chain with a reactive enone group. This combination gives it distinct chemical properties and reactivity compared to other PFAS compounds. Its ability to undergo a variety of chemical reactions and its stability make it particularly valuable in both research and industrial applications.
Properties
CAS No. |
152682-85-4 |
|---|---|
Molecular Formula |
C12H3F17O4 |
Molecular Weight |
534.12 g/mol |
IUPAC Name |
4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctoxy)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C12H3F17O4/c13-5(14,7(17,18)9(21,22)11(25,26)27)6(15,16)8(19,20)10(23,24)12(28,29)33-4(32)2-1-3(30)31/h1-2H,(H,30,31) |
InChI Key |
BUEDFFYOKTZGSS-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2'S,3'R,4R)-3'-benzoyl-2,2'-diphenylspiro[1,3-oxazole-4,1'-3,10b-dihydro-2H-pyrrolo[2,1-a]phthalazine]-5-one](/img/structure/B14151215.png)
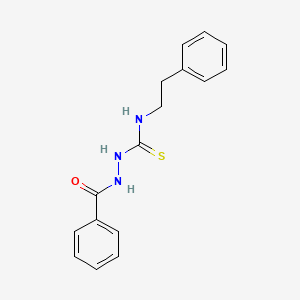
![3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B14151238.png)

![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14151248.png)
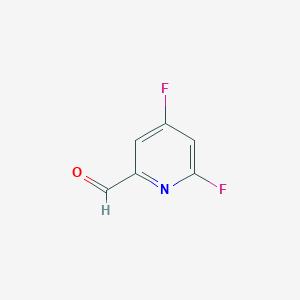

![1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde](/img/structure/B14151260.png)
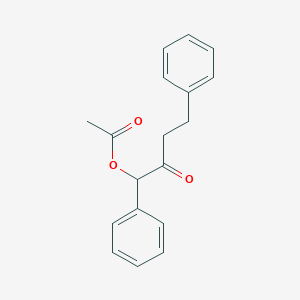

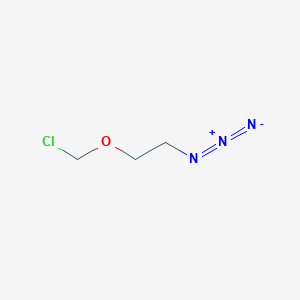
![N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14151289.png)
